molecular formula C15H15Cl B12118613 Benzene, 1-(2-chloro-2-phenylethyl)-4-methyl- CAS No. 4714-15-2

Benzene, 1-(2-chloro-2-phenylethyl)-4-methyl-

Katalognummer: B12118613
CAS-Nummer: 4714-15-2
Molekulargewicht: 230.73 g/mol
InChI-Schlüssel: BKQKPNDZUKAELX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzene, 1-(2-chloro-2-phenylethyl)-4-methyl- is an organic compound with a complex structure that includes a benzene ring substituted with a 2-chloro-2-phenylethyl group and a methyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-(2-chloro-2-phenylethyl)-4-methyl- typically involves the chlorination of a precursor compound, such as 1-(2-phenylethyl)-4-methylbenzene, using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar chlorination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions: Benzene, 1-(2-chloro-2-phenylethyl)-4-methyl- undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of alcohols.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids under strong oxidizing conditions.

    Reduction Reactions: Reduction of the compound can lead to the formation of the corresponding hydrocarbon.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

Major Products Formed:

    Substitution: Alcohols or ethers.

    Oxidation: Ketones or carboxylic acids.

    Reduction: Hydrocarbons.

Wissenschaftliche Forschungsanwendungen

Benzene, 1-(2-chloro-2-phenylethyl)-4-methyl- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Benzene, 1-(2-chloro-2-phenylethyl)-4-methyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. Additionally, it may interact with cellular membranes, affecting their integrity and function .

Vergleich Mit ähnlichen Verbindungen

    1-Chloro-2-methyl-2-phenylpropane: Similar structure but with a different substitution pattern on the benzene ring.

    1-Chloro-3-phenylpropane: Another related compound with a different position of the chlorine atom.

Uniqueness: Benzene, 1-(2-chloro-2-phenylethyl)-4-methyl- is unique due to the presence of both a 2-chloro-2-phenylethyl group and a methyl group on the benzene ring, which imparts distinct chemical properties and reactivity compared to its analogs .

Eigenschaften

CAS-Nummer

4714-15-2

Molekularformel

C15H15Cl

Molekulargewicht

230.73 g/mol

IUPAC-Name

1-(2-chloro-2-phenylethyl)-4-methylbenzene

InChI

InChI=1S/C15H15Cl/c1-12-7-9-13(10-8-12)11-15(16)14-5-3-2-4-6-14/h2-10,15H,11H2,1H3

InChI-Schlüssel

BKQKPNDZUKAELX-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)CC(C2=CC=CC=C2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.